Cas no 86847-59-8 (2-Pivalamidopyridine)

2-Pivalamidopyridine structure
2-Pivalamidopyridine structure
Productnaam:2-Pivalamidopyridine
CAS-nummer:86847-59-8
MF:C10H14N2O
MW:178.230962276459
MDL:MFCD00460277
CID:61031
PubChem ID:24882489

2-Pivalamidopyridine Chemische en fysische eigenschappen

Naam en identificatie

    • 2,2-Dimethyl-N-pyridin-2-yl-propionamide
    • N-(2-Pyridyl)pivalamide
    • 2-(Pivaloylamino)pyridine
    • 2,2-dimethyl-N-(2-pyridinyl)propanamide
    • 2,2-dimethyl-N-pyridin-2-ylpropanamide
    • 2-Pivalamidopyridine
    • <i>N<
    • 2,2-Dimethyl-N-(2-pyridyl)propionamide
    • 2,2-Dimethyl-N-2-pyridinylpropanamide (ACI)
    • 2,2-Dimethyl-N-(pyridin-2-yl)propionamide
    • N-(Pyridin-2-yl)pivalamide
    • N-o-Pyridylpivalamide
    • Bionet2_001598
    • CS-M0536
    • SCHEMBL510126
    • 5P-319S
    • AB06089
    • 2-(Pivaloylamino)pyridine, 97%
    • 86847-59-8
    • N1-(2-Pyridyl)-2,2-dimethylpropanamide
    • 2-pivaloylamino-pyridine
    • SY037888
    • BCP23251
    • P2385
    • 2,2-dimethyl-N-(pyridin-2-yl)propanamide
    • AE-848/33229056
    • AR2621
    • AKOS003866952
    • 2.2-Dimethyl-N-pyridin-2-yl-propionamide
    • pivaloylamino pyridine
    • DTXSID40359988
    • Propanamide, 2,2-dimethyl-N-(2-pyridinyl)-
    • EN300-77204
    • DB-080776
    • 2-pivaloylaminopyridine
    • MFCD00460277
    • STK662577
    • N-(2-Pyridinyl)-2,2-dimethylpropanamide
    • HMS1368K06
    • MDL: MFCD00460277
    • Inchi: 1S/C10H14N2O/c1-10(2,3)9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13)
    • InChI-sleutel: CGSPVYCZBDFPHJ-UHFFFAOYSA-N
    • LACHT: O=C(C(C)(C)C)NC1C=CC=CN=1

Berekende eigenschappen

  • Exacte massa: 178.11100
  • Monoisotopische massa: 178.110613074 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 2
  • Complexiteit: 184
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 3
  • Topologisch pooloppervlak: 42Ų
  • XLogP3: nothing
  • Moleculair gewicht: 178.23

Experimentele eigenschappen

  • Kleur/vorm: White to Yellow Solid
  • Smeltpunt: 71.0 to 75.0 deg-C
  • Kookpunt: 349.3±15.0 °C at 760 mmHg
  • Vlampunt: 165.1±20.4 °C
  • PSA: 41.99000
  • LogboekP: 2.13920
  • Oplosbaarheid: Not determined

2-Pivalamidopyridine Beveiligingsinformatie

  • Symbool: GHS07
  • Signaalwoord:Warning
  • Gevaarverklaring: H302,H317,H319,H335
  • Waarschuwingsverklaring: P261,P280,P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 22-36/37
  • Veiligheidsinstructies: S26-S36
  • Identificatie van gevaarlijk materiaal: Xn
  • Risicozinnen:R22; R36/37
  • Gevaarklasse:IRRITANT
  • Opslagvoorwaarde:Room temperature

2-Pivalamidopyridine Douanegegevens

  • HS-CODE:2933399090
  • Douanegegevens:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Pivalamidopyridine Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
abcr
AB469455-5 g
N-(Pyridin-2-yl)pivalamide; min. 95%
86847-59-8
5g
€57.80 2022-06-10
Key Organics Ltd
5P-319S-10MG
2,2-dimethyl-N-(2-pyridinyl)propanamide
86847-59-8 >95%
10mg
£63.00 2025-02-09
Key Organics Ltd
5P-319S-10G
2,2-dimethyl-N-(2-pyridinyl)propanamide
86847-59-8 >95%
10g
£66.00 2023-09-08
Enamine
EN300-77204-0.1g
2,2-dimethyl-N-(pyridin-2-yl)propanamide
86847-59-8 95.0%
0.1g
$19.0 2025-03-21
abcr
AB469455-25g
N-(Pyridin-2-yl)pivalamide, min. 95%; .
86847-59-8
25g
€83.40 2025-02-14
Chemenu
CM175859-25g
2,2-Dimethyl-N-pyridin-2-yl-propionamide
86847-59-8 98%
25g
$60 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-SP089-1g
2,2-Dimethyl-N-pyridin-2-yl-propionamide
86847-59-8 97%
1g
61.0CNY 2021-08-03
abcr
AB469455-10 g
N-(Pyridin-2-yl)pivalamide, min. 95%; .
86847-59-8
10g
€81.90 2023-04-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
048723-5g
2,2-Dimethyl-N-pyridin-2-yl-propionamide
86847-59-8 97%
5g
860.0CNY 2021-07-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P88280-5g
N-(pyridin-2-yl)pivalamide
86847-59-8
5g
¥88.0 2021-09-08

2-Pivalamidopyridine Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Cupric acetate ,  Potassium carbonate Solvents: o-Xylene ;  24 h, 140 °C
Referentie
Copper- or Nickel-Enabled Oxidative Cross-Coupling of Unreactive C(sp3)-H Bonds with Azole C(sp2)-H Bonds: Rapid Access to β-Azolyl Propanoic Acid Derivatives
Tan, Guangying; et al, Organic Letters, 2017, 19(18), 4830-4833

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, rt
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
Referentie
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
Referentie
Rhodium(III)-Catalyzed Oxidative Olefination of Pyridines and Quinolines: Multigram-Scale Synthesis of Naphthyridinones
Zhou, Jun; et al, Organic Letters, 2013, 15(13), 3460-3463

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 8 h, rt
Referentie
Palladium-catalyzed selective β-arylation of aliphatic amides using a removable N,O-bidentate auxiliary
Zhang, Shou-Kun; et al, Organometallics, 2015, 34(17), 4331-4339

Synthetic Routes 5

Reactievoorwaarden
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
Referentie
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  1 - 2 h, rt
1.2 Reagents: Diboronic acid ;  10 min, rt
1.3 Solvents: Water ;  rt
Referentie
Rapid and selective in situ reduction of pyridine-N-oxides with tetrahydroxydiboron
Londregan, Allyn T.; et al, Synlett, 2013, 24(20), 2695-2700

Synthetic Routes 7

Reactievoorwaarden
1.1 Catalysts: Silica ,  Sulfuric acid ;  10 h, 70 °C
Referentie
Sulphuric acid immobilized on silica gel (H2SO4-SiO2) as an eco-friendly catalyst for transamidation
Rasheed, Sk.; et al, RSC Advances, 2015, 5(14), 10567-10574

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
1.3 rt; 1.5 h, rt
1.4 Solvents: Water ;  rt
Referentie
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine ,  2-Pyridinamine, 1-oxide ,  BOP reagent Solvents: Dimethylformamide ;  1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  15 h, 30 psi, rt
Referentie
An improved amide coupling procedure for the synthesis of N-(pyridin-2-yl)amides
Londregan, Allyn T.; et al, Tetrahedron Letters, 2009, 50(17), 1986-1988

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ;  16 h, 100 °C
Referentie
Pd-catalyzed C-N bond formation with heteroaromatic tosylates
Mantel, Mette L. H.; et al, Chemistry - A European Journal, 2010, 16(18), 5437-5442

Synthetic Routes 11

Reactievoorwaarden
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
Referentie
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C → rt
Referentie
Regioselective ketone α-alkylation with simple olefins via dual activation
Mo, Fanyang; et al, Science (Washington, 2014, 345(6192), 68-72

Synthetic Routes 13

Reactievoorwaarden
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.2 rt; 1.5 h, rt
2.3 Solvents: Water ;  rt
Referentie
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: 2-Phenyl-1,3,2-benzodioxaborole Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
Referentie
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, rt
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
Referentie
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, 80 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
Referentie
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

Synthetic Routes 17

Reactievoorwaarden
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.2 rt; 1.5 h, rt
2.3 Solvents: Water ;  rt
Referentie
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

Synthetic Routes 18

Reactievoorwaarden
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
Referentie
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

2-Pivalamidopyridine Raw materials

2-Pivalamidopyridine Preparation Products

2-Pivalamidopyridine Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:86847-59-8)2-Pivalamidopyridine
A841844
Zuiverheid:99%
Hoeveelheid:500g
Prijs ($):151.0